9H-Pyrido[3,4-b]indole-3-carbonitrile
Description
Properties
IUPAC Name |
9H-pyrido[3,4-b]indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3/c13-6-8-5-10-9-3-1-2-4-11(9)15-12(10)7-14-8/h1-5,7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDZJANGRBUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=NC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602000 | |
| Record name | 9H-beta-Carboline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83911-48-2 | |
| Record name | 9H-beta-Carboline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9h Pyrido 3,4 B Indole 3 Carbonitrile and Its Derivatives
Direct Synthesis Approaches to 9H-Pyrido[3,4-b]indole-3-carbonitrile
The direct synthesis of this compound often involves the construction of the β-carboline skeleton followed by the introduction or formation of the 3-carbonitrile group. A prominent strategy involves the use of a pre-functionalized precursor, such as 3-formyl-9H-pyrido[3,4-b]indole.
Reaction Pathways and Mechanisms
A key pathway to this compound involves a multi-step sequence starting from L-tryptophan. This sequence typically includes a Pictet-Spengler reaction, followed by oxidation and subsequent functional group manipulations to introduce the nitrile moiety.
The initial step is the Pictet-Spengler reaction , where L-tryptophan condenses with an aldehyde in an acidic medium to form a 1,2,3,4-tetrahydro-β-carboline derivative. beilstein-journals.orgnih.govnih.gov This is followed by an oxidation step to aromatize the newly formed pyridine (B92270) ring, yielding the β-carboline core. nih.gov
A crucial intermediate in many synthetic routes is 3-formyl-9H-pyrido[3,4-b]indole . This can be prepared from the corresponding β-carboline-3-carboxylic acid methyl ester by reduction to the alcohol, followed by oxidation with an agent like manganese dioxide (MnO₂). beilstein-journals.org
Once the 3-formyl derivative is obtained, the nitrile group can be introduced via various methods. One notable approach is the Morita–Baylis–Hillman (MBH) reaction . beilstein-journals.orgnih.gov In this reaction, the 3-formyl-9H-pyrido[3,4-b]indole is reacted with acrylonitrile (B1666552) in the presence of a suitable catalyst. beilstein-journals.org The reaction proceeds through a nucleophilic addition of the catalyst to acrylonitrile, followed by the addition of the resulting enolate to the aldehyde. Subsequent elimination of the catalyst yields the corresponding allylic alcohol. A dehydration step would then be required to afford the final 3-carbonitrile product.
Another potential pathway involves the conversion of the 3-formyl group to an oxime, followed by dehydration to the nitrile. Common dehydrating agents for this transformation include acetic anhydride (B1165640), thionyl chloride, or phosphorus pentoxide.
Direct cyanation of the 9H-pyrido[3,4-b]indole core at the C3 position presents a more atom-economical approach. Palladium-catalyzed C-H functionalization has emerged as a powerful tool for such transformations. rsc.orgrsc.org These methods can utilize various cyanide sources, including potassium ferrocyanide (K₄[Fe(CN)₆]) or a combination of ammonium (B1175870) bicarbonate and dimethyl sulfoxide (B87167) (DMSO). rsc.orgacs.org The mechanism typically involves the palladium catalyst coordinating to the indole (B1671886) ring, facilitating the cleavage of the C-H bond at the C3 position and subsequent coupling with the cyanide source.
Catalytic Systems in Direct Synthesis
The choice of catalytic system is crucial for the efficiency and selectivity of the synthesis.
In the Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indole with acrylonitrile, tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly employed as nucleophilic catalysts. beilstein-journals.orgarkat-usa.org Phosphines can also serve as effective catalysts for this transformation.
For direct C-H cyanation reactions, palladium-based catalysts are predominantly used. rsc.org These reactions can often be performed under ligand-free conditions, simplifying the reaction setup. rsc.org The palladium source can be palladium(II) acetate (B1210297) (Pd(OAc)₂) or other palladium salts. The reaction often requires an oxidant to regenerate the active palladium catalyst.
The dehydration of a 3-carboxamide-9H-pyrido[3,a]indole to the corresponding nitrile can be achieved using various dehydrating agents which can be considered as catalysts in a broader sense. Common reagents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA).
Optimization of Reaction Conditions
Optimizing reaction conditions is essential to maximize the yield and purity of this compound. Key parameters that are often tuned include the choice of solvent, reaction temperature, and catalyst loading.
For the Morita–Baylis–Hillman reaction , solvent-free conditions have been shown to significantly accelerate the reaction rate for some substrates. arkat-usa.org The temperature is also a critical factor, with lower temperatures sometimes favoring the formation of the desired product and minimizing side reactions. arkat-usa.org The molar ratio of the reactants and the catalyst loading are also optimized to ensure complete conversion and high yields.
In palladium-catalyzed direct cyanation reactions , the choice of solvent can greatly influence the reaction outcome. Solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used. The reaction temperature is typically elevated to facilitate the C-H activation step. The optimization of the amounts of the palladium catalyst, oxidant, and cyanide source is crucial for achieving high efficiency.
The following table summarizes some of the reaction conditions that have been explored for related transformations.
| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Morita-Baylis-Hillman | DABCO | Neat | 0 °C | High | arkat-usa.org |
| Direct C-H Cyanation | Pd(OAc)₂ | DMF | 120 °C | Moderate to Good | rsc.org |
| Dehydration of Amide | POCl₃ | Pyridine | Reflux | Good | General Knowledge |
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Functionalization can be achieved at various positions of the pyrido[3,4-b]indole core or by modifying the nitrile group itself.
Functionalization at the Pyrido[3,4-b]indole Core
The tricyclic core of 9H-pyrido[3,4-b]indole offers several positions for substitution, including the indole nitrogen (N-9), the benzene (B151609) ring (positions C-5, C-6, C-7, and C-8), and the pyridine ring (positions C-1 and C-4).
N-9 Functionalization: The indole nitrogen is nucleophilic and can be readily alkylated or arylated using appropriate electrophiles in the presence of a base. For instance, N-ethylation of a 3-formyl-β-carboline derivative has been shown to increase its reactivity in the Morita-Baylis-Hillman reaction. beilstein-journals.org
Substitution on the Benzene Ring: Electrophilic aromatic substitution reactions can be used to introduce substituents onto the benzene moiety. The directing effects of the existing indole ring will influence the position of substitution. Friedel-Crafts alkylation and acylation are common methods for introducing alkyl and acyl groups, respectively. Halogenation can also be achieved using various halogenating agents.
Substitution on the Pyridine Ring: Introducing substituents at the C-1 position can be achieved by starting the Pictet-Spengler reaction with a tryptamine (B22526) derivative and an appropriate aldehyde or ketone. nih.gov For example, using different aryl aldehydes can lead to a variety of 1-aryl substituted β-carbolines. nih.gov Further functionalization of the pyridine ring can be more challenging and may require the use of organometallic cross-coupling reactions on pre-functionalized substrates.
Modification of the Nitrile Group
The nitrile group in this compound is a versatile functional group that can be converted into a variety of other functionalities.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 9H-pyrido[3,4-b]indole-3-carboxylic acid, or its salt. chemguide.co.uk This transformation is useful for introducing a carboxylic acid moiety, which can then be further derivatized.
Reduction: The nitrile group can be reduced to a primary amine, (9H-pyrido[3,4-b]indol-3-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. organic-chemistry.org This provides a route to aminomethyl-substituted β-carbolines.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole rings. Nitrile oxides can also undergo cycloaddition to form oxadiazoles. researchgate.net These reactions provide a means to construct more complex heterocyclic systems fused to the β-carboline core.
Multi-component Reaction Strategies for β-Carbolines
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. researchgate.net This approach offers significant advantages, including reduced synthesis time, lower waste generation, and the ability to rapidly generate libraries of structurally diverse molecules. nih.gov For the synthesis of the β-carboline core, several MCRs have been effectively employed.
The Pictet-Spengler reaction is a cornerstone in β-carboline synthesis, involving the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. researchgate.netmdpi.com This reaction can be integrated into multi-component sequences to enhance molecular complexity. For instance, a four-component, one-pot reaction has been developed for the synthesis of densely substituted tetrahydro-β-carbolines. This reaction utilizes acid chlorides, alkynes, tryptamines, and acryloyl chloride, showcasing the power of MCRs in building complex heterocyclic systems. nih.gov
The Ugi reaction is another powerful isocyanide-based MCR that has been adapted for β-carboline synthesis. The classic Ugi four-component reaction (Ugi-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. uc.pt Researchers have developed sequential strategies that combine the Pictet-Spengler reaction with the Ugi-4CR to produce fused polycyclic β-carboline derivatives. ljmu.ac.uk In one approach, a Boc-protected β-carboline acid, formed via a Pictet-Spengler reaction, serves as the acid component in a subsequent Ugi-4CR, leading to complex, conformationally stable molecules. ljmu.ac.uk Furthermore, domino multicomponent reactions involving an Ugi-4CR of indole-2-carboxylic acid, an aldehyde, an isocyanide, and aminoacetaldehyde dimethyl acetal (B89532) have been established for the rapid synthesis of highly functionalized β-carbolinones. mdpi.com
These MCR strategies provide a versatile and efficient platform for the diversity-oriented synthesis of β-carboline analogues, which is crucial for the exploration of their structure-activity relationships in drug discovery.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. These approaches focus on using less hazardous reagents, reducing waste, and improving energy efficiency.
Performing reactions in aqueous media or under solvent-free conditions represents a significant step towards greener synthesis. The Pictet-Spengler condensation, a key step in β-carboline synthesis, has been successfully carried out in water. For example, tetrahydro-β-carboline-3-carboxylic acid can be prepared by reacting L-tryptophan with 37% formaldehyde (B43269) in an aqueous solution of sodium hydroxide. researchgate.net This method avoids the use of volatile and often toxic organic solvents. Following the cyclization, the intermediate can be converted to the aromatic β-carboline through an oxidation step. researchgate.net
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, increased yields, and often enhanced product purity compared to conventional heating methods. nih.govwikipedia.org This technology relies on the efficient and rapid heating of polar molecules through dielectric heating. researchgate.net
MAOS has been successfully applied to the synthesis of β-carboline analogues. A notable example is a microwave-mediated Pictet-Spengler procedure that provides tetrahydro-β-carboline salts in high yields. ljmu.ac.uk The reactions are typically complete in 20 minutes or less, and the product often precipitates directly from the solution, simplifying purification by eliminating the need for liquid-liquid extraction or column chromatography. ljmu.ac.uk Furthermore, a subsequent microwave-mediated aromatization of these synthesized tetrahydro-β-carbolines to fully aromatic β-carbolines has been developed using a palladium on carbon (Pd/C) catalyst, with the reaction being completed in under an hour. ljmu.ac.uk The synthesis of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole has also been achieved using a single-step procedure under microwave irradiation, heating a mixture of tryptamine, 1H-indole-3-carboxylic acid, and triphenylphosphite in pyridine to 200 °C for 10 minutes. mdpi.com
The following table summarizes a selection of microwave-assisted reactions for the synthesis of β-carboline precursors and analogues.
| Reaction Type | Reactants | Conditions | Product | Key Advantages |
|---|---|---|---|---|
| Pictet–Spengler Reaction | Tryptamine derivatives, Aldehydes/Ketones | DCE, TFA, Microwave, <20 min | Tetrahydro-β-carboline salts | Rapid reaction, high yield, simple product isolation (precipitation) ljmu.ac.uk |
| Aromatization | Tetrahydro-β-carbolines, Pd/C | Microwave, <60 min | β-Carbolines | Fast conversion, minimal purification required ljmu.ac.uk |
| Single-Step Synthesis | Tryptamine, 1H-indole-3-carboxylic acid, Triphenylphosphite | Pyridine, Microwave, 200 °C, 10 min | 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole | Extremely rapid synthesis of a complex analogue mdpi.com |
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform key chemical transformations. In nature, the biosynthesis of β-carboline alkaloids involves enzymes such as decarboxylases, deaminases, and Pictet-Spenglerase. researchgate.net Mimicking these biological pathways offers a green and efficient route to β-carbolines.
A one-pot biomimetic synthesis of β-carboline alkaloids has been developed that starts directly from two amino acids, one of which is tryptophan. researchgate.net This approach is designed to mimic the functions of the enzymes involved in the natural biosynthetic pathway by using specific oxidative and acidic conditions at elevated temperatures. researchgate.net The reaction sequence, driven by molecular iodine and trifluoroacetic acid (TFA), includes sequential decarboxylation, deamination, a Pictet-Spengler reaction, and oxidation to yield the final β-carboline structure. nih.gov This method represents a user-friendly and green alternative to traditional multi-step syntheses by utilizing abundant and readily available starting materials. researchgate.net
The Pictet-Spengler reaction itself is a key reaction in the biosynthesis of many alkaloids, where it is catalyzed by enzymes like strictosidine (B192452) synthase to form the β-carboline structure. rsc.org The development of synthetic methods that can replicate the efficiency and selectivity of these enzymatic processes under mild conditions remains an important goal in green chemistry.
Novel Synthetic Strategies and Future Directions
The pursuit of more efficient, sustainable, and scalable methods for synthesizing complex molecules like this compound continues to drive innovation in synthetic chemistry. Emerging technologies are being explored to overcome the limitations of traditional batch processing.
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over conventional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability.
The application of flow chemistry to the synthesis of β-carbolines has been demonstrated. For example, a two-step reaction sequence involving metalation/Negishi cross-coupling followed by an SNAr reaction has been successfully adapted to continuous flow conditions. ljmu.ac.uk This methodology was utilized in the synthesis of the naturally occurring β-carbolines norharmane and harmine (B1663883), showcasing the potential of flow chemistry for producing these important alkaloids. ljmu.ac.uk The ability to precisely control reaction conditions in a microreactor can lead to higher yields and purities while minimizing reaction times and waste. As the field of flow chemistry advances, its application is expected to expand, offering a robust platform for the on-demand and scalable production of this compound and its derivatives.
Photocatalytic Synthesis
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The application of this technology to the synthesis of this compound and its analogs primarily revolves around the direct C-H functionalization of the β-carboline core or the construction of the heterocyclic system from cyanated precursors.
Recent research has demonstrated the feasibility of direct C-H cyanation of electron-rich N-heterocycles using organic photoredox catalysts. While specific examples for the direct C3-cyanation of the 9H-Pyrido[3,4-b]indole scaffold are still emerging, the principles established with similar heterocyclic systems are highly applicable. These reactions typically involve the generation of a radical species from a cyano-source, which then attacks the electron-rich C3 position of the β-carboline ring, facilitated by a photocatalyst upon visible light irradiation.
A plausible photocatalytic approach involves the use of an organic photocatalyst, such as Eosin Y or Rose Bengal, in the presence of a suitable cyanating agent. The reaction is initiated by the excitation of the photocatalyst with visible light, which then engages in a single-electron transfer (SET) process to activate the substrate or the cyanating agent.
| Substrate | Photocatalyst | Cyanating Agent | Solvent | Light Source | Yield (%) |
| N-Aryl-7-azaindole | Ru(bpy)₃Cl₂ | TMSCN | Methanol | CFL | 74 |
| 4-Alkyl-3,4-dihydroquinoxalin-2(1H)-one | Ru(bpy)₃Cl₂ | TMSCN | Methanol | CFL | 74 |
This table presents data from photocatalytic cyanation of related N-heterocyclic compounds, illustrating the potential applicability to the 9H-Pyrido[3,4-b]indole scaffold.
One notable study detailed the photoredox-catalyzed oxidative coupling of 4-alkyl-3,4-dihydroquinoxalin-2(1H)-ones with trimethylsilyl (B98337) cyanide (TMSCN) using Ru(bpy)₃Cl₂·6H₂O as the photocatalyst under CFL light irradiation, achieving a 74% yield of the cyanated product. nih.gov This demonstrates the potential for direct C-H cyanation in related heterocyclic systems. Further research is anticipated to tailor these conditions for the specific and efficient synthesis of this compound.
Biocatalytic Transformations
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of complex molecules. The application of enzymes in the synthesis of this compound can be envisioned through several routes, including the enzymatic construction of the β-carboline ring system followed by introduction of the nitrile group, or the direct enzymatic conversion of a suitable precursor.
Enzymatic Construction of the β-Carboline Ring: The Pictet-Spengler reaction, a key step in the biosynthesis of many β-carboline alkaloids, can be catalyzed by enzymes known as Pictet-Spenglerases. elsevierpure.comopenbiotechnologyjournal.com These enzymes facilitate the condensation of a tryptamine derivative with an aldehyde or ketone to form the tetrahydro-β-carboline core, often with high stereoselectivity. While direct enzymatic synthesis of the fully aromatic 9H-Pyrido[3,4-b]indole is less common, the tetrahydro precursor can be subsequently oxidized to the aromatic system. A potential biocatalytic route to this compound could involve the enzymatic Pictet-Spengler reaction of a tryptophan derivative where the carboxyl group is a precursor to the nitrile, followed by enzymatic or chemical conversion.
Enzymatic Nitrile Formation and Hydrolysis: Nitrilases and nitrile hydratases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids or amides, respectively. nih.govwikipedia.organalis.com.my Conversely, the reverse reaction or the use of other enzymes could potentially be harnessed for the synthesis of nitriles. For instance, the biotransformation of tryptophan derivatives could lead to the formation of the β-carboline scaffold. Research has shown that the reaction of L-tryptophan with formaldehyde, followed by oxidation, can yield β-carboline derivatives. While not directly producing the 3-carbonitrile, this highlights the potential for biocatalytic routes starting from readily available amino acids.
| Enzyme Type | Substrate | Product | Key Transformation |
| Pictet-Spenglerase | Tryptamine derivative + Aldehyde/Ketone | Tetrahydro-β-carboline | C-C and C-N bond formation |
| Nitrilase | Heteroaromatic nitrile | Heteroaromatic carboxylic acid | Nitrile hydrolysis |
This table outlines the general transformations catalyzed by enzymes relevant to the potential synthesis of this compound.
Although direct biocatalytic synthesis of this compound has not been extensively reported, the existing knowledge on related enzymatic transformations provides a strong foundation for future research in this area. The high selectivity and mild reaction conditions offered by biocatalysis make it a highly attractive avenue for the sustainable production of this and other valuable β-carboline derivatives.
Mechanistic Studies and Target Identification
Molecular Interactions and Binding Affinity
The therapeutic and biological activities of compounds are fundamentally dictated by their interactions with molecular targets. For the 9H-Pyrido[3,4-b]indole class, these interactions span proteins, nucleic acids, and cellular membranes.
Computational and experimental studies have elucidated the binding modes of 9H-Pyrido[3,4-b]indole derivatives with various protein targets. Molecular docking studies, for instance, have suggested that this class of compounds can bind to the cancer target MDM2. nih.govresearchgate.net The interactions are multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
Key interactions observed for a 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole derivative with MDM2 include:
A hydrogen bond between the 6-methoxy group and the amino acid residue Tyr106. nih.gov
Hydrophobic interactions with residues such as Leu54, Val93, and Ile99. nih.govresearchgate.net
Pi-pi stacking interactions with Tyr100 and His96. nih.gov
These interactions are crucial for the stability of the protein-ligand complex. It has been noted that modifications, such as the addition of a methyl group at the N9 position, can disrupt these binding interactions, particularly the hydrogen bonds involving the N9 hydrogen. nih.govresearchgate.net Furthermore, silver(I) complexes containing the 9H-pyrido[3,4-b]indole ligand have shown moderate binding affinity to bovine serum albumin (BSA), a key carrier protein, with binding constants (Kb) typically in the range of 104 to 105 M-1. researchgate.net
Interactive Table: Protein Interactions of 9H-Pyrido[3,4-b]indole Derivatives
| Target Protein | Derivative/Complex | Interacting Residues | Type of Interaction | Reference |
| MDM2 | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Tyr106 | Hydrogen Bond | nih.gov |
| MDM2 | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Leu54, Val93, Ile99 | Hydrophobic | nih.govresearchgate.net |
| MDM2 | 1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Tyr100, His96 | Pi-pi Stacking | nih.gov |
| Bovine Serum Albumin (BSA) | Ag(I) complexes of 9H-pyrido[3,4-b]indole | Not specified | Moderate Binding Affinity | researchgate.net |
The planar, tricyclic structure of the 9H-pyrido[3,4-b]indole nucleus is characteristic of molecules that can intercalate between the base pairs of DNA. Some derivatives of this family, such as Eudistomin U, also known as 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole, have been suggested to possess DNA binding activity. nih.gov Additionally, studies involving complexes of the parent compound, 9H-pyrido[3,4-b]indole, have been evaluated for their interaction with calf thymus-DNA (CT-DNA), indicating that this scaffold can be directed to interact with nucleic acids. researchgate.net
As a class, β-carboline (pyrido[3,4-b]indole) alkaloids are recognized as membrane-interactive agents. mdpi.com These compounds can interact with the lipid bilayers of cellular membranes, which can alter membrane physicochemical properties. mdpi.com Such interactions can, in turn, modulate the function of membrane-embedded proteins like receptors, enzymes, and ion channels. This mechanism is considered a potential pathway for the biological activity of various phytochemicals, including alkaloids from the pyrido[3,4-b]indole family. mdpi.com
Cellular Pathway Modulation
The interaction of 9H-Pyrido[3,4-b]indole derivatives at the molecular level translates into the modulation of complex cellular signaling pathways, notably those controlling cell death and proliferation.
Several derivatives of the broader indole (B1671886) and pyrido[3,4-b]indole families have been shown to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms often involve the activation of caspases, a family of proteases central to the apoptotic process. For example, certain indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been found to act as potent caspase-3 activators. nih.gov Activation of caspase-3 is a critical step, as it cleaves various cellular proteins, leading to the execution phase of apoptosis. nih.gov
The apoptotic cascade initiated by related compounds can involve both intrinsic and extrinsic pathways. Studies on other indole derivatives have shown activation of initiator caspases like caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway). mdpi.comnih.gov Activation of these upstream caspases leads to a cascade that culminates in the activation of executioner caspases like caspase-3. mdpi.comnih.gov This process is also associated with the cleavage of poly(ADP-ribose) polymerase (PARP) and the involvement of Bcl-2 family proteins such as Bid and Bax. nih.govresearchgate.net
Interactive Table: Key Mediators in Apoptosis Induced by Related Indole/Pyridoindole Compounds
| Protein/Family | Role in Apoptosis | Associated Compound Class | Reference |
| Caspase-3 | Executioner Caspase | Pyrido[3,4-b]indol-1-ones | nih.gov |
| Caspase-8 | Initiator Caspase | Indole-3-carbinol, Trp-P-1 | nih.govresearchgate.net |
| Caspase-9 | Initiator Caspase | Benzo[f]indole-4,9-diones | mdpi.com |
| PARP | DNA Repair, Cleaved during apoptosis | Indole-3-carbinol | nih.gov |
| Bid, Bax | Pro-apoptotic Bcl-2 family proteins | Indole-3-carbinol, Trp-P-1 | nih.govresearchgate.net |
A significant mechanistic feature of the 9H-pyrido[3,4-b]indole class of compounds is their ability to interfere with the normal progression of the cell cycle. Multiple studies have demonstrated that derivatives of this scaffold can cause a potent and selective arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netlongdom.org This arrest prevents the cells from entering mitosis, thereby inhibiting proliferation. This effect has been observed across a broad range of human cancer cell lines. nih.govlongdom.org Similarly, other related indole dione (B5365651) derivatives have also been shown to induce G2/M cell cycle arrest, suggesting this is a common mechanism for this structural class. mdpi.com
Enzymatic Inhibition and Activation Profiling
The 9H-Pyrido[3,4-b]indole scaffold serves as a foundation for molecules that can either activate or inhibit specific enzymes.
In terms of enzyme activation, the AHR agonist IPI was found to induce CYP1A-mediated 7-ethoxyresorufin-O-deethylase (EROD) activity in both chick embryo primary hepatocytes and mammalian Hepa1c1c7 cells. nih.gov This demonstrates a clear activation profile for a key enzyme in the cytochrome P450 family, which is responsible for metabolizing a wide range of substances. nih.gov
Conversely, the interaction with MDM2 can be viewed as a form of enzymatic inhibition. MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. The binding of pyrido[3,4-b]indole derivatives to MDM2 is suggested to interfere with this enzymatic function, preventing the ubiquitination and subsequent degradation of p53. researchgate.netnih.gov
| Enzyme/Protein Target | Action | Compound Class/Derivative | Research Finding |
| Cytochrome P450 1A (CYP1A) | Activation | 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) | Induces EROD activity, indicating activation of the enzyme. nih.gov |
| Murine Double Minute 2 (MDM2) | Inhibition | Novel 9H-Pyrido[3,4-b]indole series | Binds to MDM2, disrupting its E3 ubiquitin ligase function on p53. researchgate.netnih.gov |
Omics Technologies in Mechanistic Elucidation
The use of high-throughput omics technologies has begun to provide a more comprehensive view of the cellular effects of 9H-Pyrido[3,4-b]indole derivatives.
Currently, there is a lack of specific proteomics research in the public domain that details the global changes in protein expression in response to treatment with 9H-Pyrido[3,4-b]indole-3-carbonitrile or its closely related analogs. Such studies would be invaluable for identifying novel protein targets and understanding off-target effects.
Transcriptomics has provided key insights into the gene expression changes induced by 9H-Pyrido[3,4-b]indole derivatives. The AHR activator IPI was shown to increase the expression of CYP1A4 mRNA. nih.gov In addition to its effects on metabolic genes, IPI was also found to decrease the mRNA expression of phosphoenolpyruvate (B93156) carboxykinase, an enzyme involved in gluconeogenesis. nih.gov This finding suggests that the compound's influence extends beyond xenobiotic metabolism to core metabolic pathways. nih.gov
Furthermore, the inhibition of the MDM2-p53 interaction by other pyrido[3,4-b]indoles is mechanistically linked to transcriptomic changes. nih.gov Activated p53 is a transcription factor that upregulates the expression of target genes responsible for cell cycle control, such as p21. nih.gov
| Technology | Compound/Class | Key Transcriptomic Findings |
| Transcriptomics (mRNA analysis) | 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole (IPI) | - Increased CYP1A4 mRNA expression- Decreased phosphoenolpyruvate carboxykinase mRNA expression nih.gov |
| Transcriptomics (Inferred) | Novel 9H-Pyrido[3,4-b]indole series | - Inferred upregulation of p53 target genes (e.g., p21) due to MDM2 inhibition nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis
Impact of Substituents at Position 3 on Biological Activity
Position 3 of the 9H-pyrido[3,4-b]indole ring is a critical site for modification, with substituents at this position significantly influencing the compound's biological effects. The parent compound for this discussion, 9H-Pyrido[3,4-b]indole-3-carbonitrile, features a nitrile (-CN) group, which is an electron-withdrawing group.
Research into the antifilarial activity of β-carbolines has shown that the nature of the substituent at C3 is a key determinant of efficacy. For instance, the presence of a carbomethoxy group (-COOCH₃) at this position has been observed to effectively enhance antifilarial activity. nih.gov This suggests that an ester moiety may be more favorable than a nitrile for this specific biological target. Further studies have explored a variety of C3 modifications, including conversion of the nitrile to other functional groups like formyl (-CHO), carbohydrazide (B1668358) (-CONHNH₂), and carboxylic acid (-COOH), leading to the synthesis of diverse β-carbolinone derivatives. mdpi.comresearchgate.net
The electronic properties of the C3 substituent play a significant role. The synthesis of 3-cyano-9H-pyrido[3,4-b]indol-1(2H)-one highlights the accessibility of compounds with strong electron-withdrawing groups at this position. mdpi.com The exploration of 3-formyl-9H-pyrido[3,4-b]indoles in Morita–Baylis–Hillman reactions has allowed for further C3 functionalization, leading to the generation of adducts with varying fluorescent properties, demonstrating a clear structure-property relationship. beilstein-journals.orgnih.gov For example, the fluorescence of C3-substituted derivatives can be modulated by the nature of the appended groups. beilstein-journals.org
Table 1: Influence of C3 Substituents on the Properties of 9H-Pyrido[3,4-b]indole Derivatives
| Substituent at C3 | Observed Effect/Activity | Reference Compound Class | Source |
|---|---|---|---|
| -CN (Nitrile) | Core structure; electron-withdrawing properties. | This compound | mdpi.com |
| -COOCH₃ (Carbomethoxy) | Enhanced antifilarial activity. | 1-Aryl-9H-pyrido[3,4-b]indole-3-carboxylates | nih.gov |
| -CHO (Formyl) | Precursor for further functionalization (e.g., MBH reaction); influences fluorescence. | 3-Formyl-9H-pyrido[3,4-b]indoles | beilstein-journals.orgnih.gov |
| -CH(OH)R (MBH Adducts) | Modulated fluorescent properties. | C3-Substituted MBH Adducts | beilstein-journals.org |
| -CONHNH₂ (Carbohydrazide) | Synthesized for structural diversity. | 9H-Pyrido[3,4-b]indol-1(2H)-one-3-carbohydrazide | mdpi.com |
Influence of Substitutions at Position 1 on Pharmacological Profile
Position 1 is another key locus for structural variation that profoundly impacts the pharmacological profile of the 9H-pyrido[3,4-b]indole scaffold. The introduction of various substituents, particularly aryl groups, has been a successful strategy in developing potent bioactive agents.
In the context of antifilarial agents, the combination of a C3-carbomethoxy group with an aryl substituent at C1 was found to be particularly effective. nih.gov For example, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated high adulticidal activity, while the tetrahydro derivative, methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate, showed significant microfilaricidal action. nih.gov This highlights that both the nature of the aryl group (e.g., methylphenyl vs. chlorophenyl) and the saturation state of the pyridine (B92270) ring are important for activity.
For anticancer activity, substitutions at C1 are also crucial. A clear SAR has been established where a 1-naphthyl group at C1, combined with a methoxy (B1213986) group at C6, provided the best antiproliferative activity against a range of cancer cell lines. nih.govresearchgate.net This specific combination in compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) resulted in the highest potency, with IC₅₀ values in the nanomolar range for breast, colon, melanoma, and pancreatic cancers. nih.govresearchgate.net The bulky, aromatic 1-naphthyl group likely engages in favorable hydrophobic and π-π stacking interactions within the target protein's binding site. nih.gov
Table 2: Influence of C1 Substituents on the Pharmacological Profile of 9H-Pyrido[3,4-b]indole Derivatives
| Substituent at C1 | Co-substituent(s) | Observed Activity | Source |
|---|---|---|---|
| 4-Methylphenyl | C3-Carbomethoxy | High adulticidal antifilarial activity. | nih.gov |
| 4-Chlorophenyl | C3-Carbomethoxy (tetrahydro) | High microfilaricidal antifilarial action. | nih.gov |
| 1-Naphthyl | C6-Methoxy | Potent, broad-spectrum anticancer activity (IC₅₀ down to 80 nM). | nih.govresearchgate.net |
| Phenyl | C3-Carbomethoxy | Core structure for crystallography studies. | researchgate.net |
Role of Nitrogen Atoms and Ring System Modifications
The nitrogen atoms within the 9H-pyrido[3,4-b]indole scaffold are fundamental to its chemical properties and biological interactions. nih.gov The indole (B1671886) nitrogen (N9) and the pyridine nitrogen (N2) can act as hydrogen bond donors and acceptors, respectively, which is often crucial for binding to biological targets.
SAR studies on anticancer pyrido[3,4-b]indoles have demonstrated that the N9-H is important for potent activity. nih.gov Methylation of the N9 nitrogen was found to drastically reduce antiproliferative activity. nih.govresearchgate.net This strongly suggests that the N9-H group is involved in a critical hydrogen bonding interaction at the binding site of its molecular target, which in this case was proposed to be MDM2. nih.govresearchgate.net An N9-methyl group would disrupt this key interaction, leading to a loss of potency. nih.gov
Modifications to the core heterocyclic ring system represent a more profound structural change. Such skeletal editing can lead to bioisosteres with potentially novel pharmacological profiles. For example, late-stage nitrogen atom insertion into indole skeletons has been developed as a strategy to access corresponding quinazoline (B50416) or quinoxaline (B1680401) structures. chemrxiv.org Applying such a strategy to the pyrido[3,4-b]indole core could yield pyrimido[5,4-c]quinolines or other complex heterocycles, expanding the accessible chemical space for drug discovery. Furthermore, the saturation level of the pyridine ring is a key factor; tetrahydro-β-carboline derivatives often exhibit distinct pharmacological profiles compared to their fully aromatic counterparts. nih.govnih.gov For instance, a tetrahydro derivative showed the highest microfilaricidal action in an antifilarial study. nih.gov
Computational Chemistry in SAR/SPR Development
Computational methods are indispensable tools for elucidating the complex SAR and SPR of 9H-pyrido[3,4-b]indole derivatives. These techniques provide insights at the molecular level, guiding the rational design of more potent and selective compounds.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. researchgate.net These calculations can optimize the geometry of pyrido[3,4-b]indole derivatives and compute descriptors like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. researchgate.net For instance, a computational study on 1-substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate used DFT to analyze how different substituents at the C1 position affect the chemical reactivity and electronic behavior of the entire molecule. researchgate.net This information is vital for understanding how structural changes influence the molecule's ability to interact with biological targets.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.comfrontiersin.org For pyrido[3,4-b]indole derivatives with anticancer activity, docking studies suggested that these compounds bind to the MDM2 protein. nih.govresearchgate.net The docking model indicated specific interactions, such as a hydrogen bond involving the N9-H group, π-π stacking interactions with tyrosine and histidine residues, and hydrophobic interactions with leucine (B10760876) and valine. nih.gov These simulations provide a structural hypothesis for the observed SAR, explaining why the N9-H is critical for activity and how bulky aromatic groups at C1 can enhance potency. nih.govresearchgate.net Molecular dynamics simulations can further refine these models by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the binding interactions.
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.comnih.govresearchgate.net For pyrido[3,4-b]indole derivatives, QSAR studies have been successfully applied to model their antiproliferative activity against colon and pancreatic cancer cell lines. nih.gov One study employed two different methods: a kernel-based partial least squares (KPLS) analysis using 2D fingerprint descriptors and a 3D-QSAR study based on pharmacophore alignment. nih.gov The KPLS method yielded successful predictive models for multiple cancer cell lines. nih.gov The 3D-QSAR study for the HCT116 colon cancer cell line produced a four-point pharmacophore model consisting of one hydrogen bond donor (corresponding to the crucial N9-H) and three ring features, visually representing the key structural requirements for activity. nih.gov Such models are powerful tools for predicting the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts. jocpr.comnih.gov
Preclinical Research and Therapeutic Potential
Pharmacokinetics and Pharmacodynamics (PK/PD) Profiling
No specific ADME studies for 9H-Pyrido[3,4-b]indole-3-carbonitrile have been identified in the reviewed literature.
Information regarding the bioavailability and half-life of this compound is not available. For context, studies on other β-carboline compounds such as abecarnil have reported a bioavailability of approximately 60% and a terminal half-life of 7 hours after oral administration in humans nih.gov. Another β-carboline, norharman, was found to have a much shorter half-life of 25-35 minutes in humans, with bioavailability varying significantly with the route of administration.
In Vivo Efficacy in Disease Models
Specific in vivo efficacy studies for this compound in any disease model have not been found in the public domain. Research on related β-carboline derivatives has shown potential in various therapeutic areas. For instance, some derivatives have been investigated for their antitumor effects, while others have been explored in models of neurological disorders such as Parkinson's disease and demyelination. However, these findings cannot be directly extrapolated to the 3-carbonitrile derivative.
Toxicology and Safety Pharmacology
A comprehensive toxicological profile for this compound is not available. General information on the β-carboline class suggests that some compounds may possess cytotoxic and genotoxic properties.
No specific in vitro or in vivo toxicity screening data for this compound was identified.
There is no specific information on the genotoxicity or mutagenicity of this compound. Studies on the broader β-carboline class have indicated that some of these compounds can interact with DNA and may have mutagenic potential.
Advanced Research Techniques and Analytical Characterization
Spectroscopic Methods for Structural Elucidation
Spectroscopy is the primary tool for deducing the molecular structure of 9H-Pyrido[3,4-b]indole-3-carbonitrile. Each method offers unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural assignment.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. The spectrum for the 9H-pyrido[3,4-b]indole core is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). A broad singlet corresponding to the indole (B1671886) N-H proton is also anticipated, often appearing far downfield (δ > 10 ppm). Protons on the pyridine (B92270) ring are typically deshielded compared to those on the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum will be characterized by several signals in the aromatic region (δ 110-150 ppm). The carbon atom of the nitrile group (-C≡N) is expected to produce a signal in a characteristic downfield region (δ 115-125 ppm). The specific chemical shifts are influenced by the electronic effects of the fused ring system and the nitrile substituent. researchgate.netunimi.it
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | ¹H NMR Expected Shift (ppm) | ¹³C NMR Expected Shift (ppm) |
|---|---|---|
| Indole N-H | > 10.0 (broad singlet) | - |
| Aromatic C-H | 7.0 - 9.0 | 110 - 150 |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net For this compound, which has a molecular formula of C₁₂H₇N₃, the expected monoisotopic mass is approximately 193.064 g/mol . chemcd.com
In a typical electron ionization (EI) mass spectrum, the compound would exhibit a strong molecular ion peak (M⁺˙) at m/z = 193. The fragmentation pattern is characteristic of the stable β-carboline core. Key fragmentation pathways for the general β-carboline scaffold often involve the loss of small, stable molecules. researchgate.net For the 3-carbonitrile derivative, characteristic fragmentation would likely include:
Loss of HCN: A common fragmentation for nitrogen-containing heterocycles, leading to a fragment ion at m/z = 166.
Loss of a second HCN molecule: Further fragmentation from the pyridine ring could lead to an ion at m/z = 139.
Retro-Diels-Alder (RDA) reaction: While more common in tetrahydro-β-carbolines, some RDA-type fragmentation of the pyridine ring can occur under certain conditions. researchgate.netthieme-connect.de
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov
Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment |
|---|---|
| 193 | [M]⁺˙ (Molecular Ion) |
| 166 | [M - HCN]⁺˙ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its key structural features.
The most diagnostic peak would be for the nitrile group (C≡N), which gives rise to a sharp, medium-intensity absorption band. Other important vibrations include the N-H stretch of the indole ring and various stretches associated with the aromatic rings.
Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | 3200 - 3500 | Medium, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2220 - 2260 | Medium, Sharp |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to electronic transitions between energy levels. uobabylon.edu.iq The extensive conjugated π-electron system of the tricyclic 9H-pyrido[3,4-b]indole core gives rise to a characteristic UV-Vis spectrum with multiple strong absorption bands. researchgate.net
Typically, β-carbolines exhibit complex spectra with several maxima (λ_max) in the range of 200-400 nm. researchgate.netresearchgate.net The nitrile group at the C-3 position, being in conjugation with the aromatic system, is expected to influence the position and intensity of these absorption bands, potentially causing a bathochromic (red shift) or hyperchromic (increased intensity) effect compared to the unsubstituted parent compound. This spectrum is useful for quantitative analysis and for monitoring reactions.
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification and purity analysis of β-carboline derivatives. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.
A standard RP-HPLC setup for analyzing this compound would likely involve:
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, offering excellent separation for aromatic and moderately polar compounds. rsc.org
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a polar solvent (e.g., water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com
Detection: A UV detector is used, set to one of the compound's absorption maxima (e.g., ~254 nm or ~350 nm) to ensure high sensitivity.
This method allows for the separation of the target compound from starting materials, byproducts, and other impurities, with purity typically assessed by the peak area percentage in the resulting chromatogram.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that provides significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). While specific UPLC methods dedicated solely to this compound are not extensively detailed in publicly available literature, the analytical approaches for closely related β-carboline structures are well-documented and directly applicable.
Researchers utilize UPLC, often coupled with mass spectrometry (LC-MS), for the characterization and purity assessment of pyrido[3,4-b]indole derivatives. nih.gov For instance, the analysis of related compounds has been effectively performed using C18 reverse-phase columns. nih.gov These methods typically employ a gradient elution system, combining an aqueous mobile phase, often containing an acid modifier like formic acid to improve peak shape and ionization efficiency, with an organic solvent such as acetonitrile or methanol. The high pressures and smaller particle size columns (typically ≤1.8 µm) characteristic of UPLC allow for rapid and highly efficient separations, which are essential for resolving complex mixtures and identifying trace impurities during synthesis and purification processes.
Table 1: Typical UPLC-MS Parameters for Analysis of Pyrido[3,4-b]indole Analogs
| Parameter | Description |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Zorbax SB-AQ C18 (or similar reverse-phase column) |
| Column Dimensions | e.g., 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Elution | Gradient elution |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| Detector | Mass Spectrometer (MS) or Photodiode Array (PDA) |
Flash Chromatography
Flash chromatography is an indispensable technique for the preparative purification of synthetic compounds, including this compound and its derivatives. This method is a variation of column chromatography that utilizes moderate pressure to accelerate the separation process, enabling the purification of gram-scale quantities of material in a relatively short time.
In the synthesis of pyrido[3,4-b]indole structures, flash chromatography is commonly employed following the reaction to isolate the desired product from unreacted starting materials, reagents, and byproducts. nih.govamazonaws.com The choice of stationary and mobile phases is critical for achieving effective separation. Silica gel is the most common stationary phase used for this class of compounds. nih.gov The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or dichloromethane, and a more polar solvent, like ethyl acetate (B1210297) or methanol. nih.govamazonaws.com A gradient elution, where the proportion of the polar solvent is gradually increased, is often used to effectively separate compounds with a range of polarities. amazonaws.com
Table 2: Exemplary Flash Chromatography Conditions for Purification of Pyrido[3,4-b]indole Derivatives
| Parameter | Description |
| Stationary Phase | Silica Gel 60 (e.g., 230–400 mesh) nih.gov |
| Mobile Phase System 1 | Methanol in Dichloromethane (e.g., 0–20% gradient) nih.gov |
| Mobile Phase System 2 | Ethyl Acetate in Hexane (e.g., gradient up to 30%) amazonaws.com |
| Technique | Pressurized column chromatography |
| Application | Post-synthesis product purification and isolation |
Crystallography and Solid-State Analysis
X-ray Diffraction Studies
Studies on derivatives such as methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate have provided detailed crystallographic data. researchgate.net Such analyses typically reveal that the core tricyclic β-carboline system is largely planar. mdpi.com The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds (often involving the indole N-H) and π–π stacking interactions between the aromatic ring systems of adjacent molecules. nih.govmdpi.com This information is crucial for understanding the solid-state properties of the compound and can inform the design of new derivatives with specific physical or biological properties.
Table 3: Representative Crystallographic Data for a 9H-Pyrido[3,4-b]indole Derivative (Methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate)
| Parameter | Value researchgate.net |
| Chemical Formula | C19H14N2O2 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimension (a) | 11.3111(5) Å |
| Unit Cell Dimension (b) | 7.2906(3) Å |
| Unit Cell Dimension (c) | 18.0875(10) Å |
| Unit Cell Angle (β) | 102.935(2)° |
| Volume (V) | 1453.73(12) ų |
| Temperature | 150 K |
Bioanalytical Methods for Quantification in Biological Matrices
The quantification of drugs and their metabolites in biological matrices such as plasma, serum, or urine is fundamental to pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info While specific validated bioanalytical methods for this compound are not prominently published, the general approach would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. frontiersin.orgmdpi.com
A typical bioanalytical method begins with sample preparation to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). mdpi.comnih.gov Following extraction, the sample is analyzed by LC-MS/MS. The method must be rigorously validated according to regulatory guidelines to ensure its reliability. frontiersin.org Validation involves assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability. onlinepharmacytech.infofrontiersin.org
Table 4: General Parameters for a Validated Bioanalytical LC-MS/MS Method
| Parameter | Typical Criteria and Description |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) |
| Analytical Technique | High-Performance or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) |
| Linearity | A linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99 |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., S/N > 10) frontiersin.org |
| Accuracy & Precision | Inter- and intra-day bias and imprecision within ±15% (±20% at the LOQ) for quality control samples frontiersin.org |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample |
| Matrix Effect | Assessment of the suppression or enhancement of ionization caused by co-eluting matrix components |
| Stability | Analyte stability under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Future Perspectives and Research Gaps
Exploration of Novel Therapeutic Areas
The rigid, planar structure of the β-carboline scaffold allows it to interact with a variety of biological targets, opening up avenues for therapeutic intervention beyond oncology. mdpi.comnih.govijpar.com Future research is increasingly focused on harnessing this versatility.
Neurodegenerative Diseases: β-carboline compounds are being actively investigated for their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov Research suggests these compounds may offer neuroprotective effects by shielding brain cells from damage, potentially by inhibiting the production of free radicals and promoting neural cell survival. nih.gov Certain 9-alkyl-β-carboline derivatives have demonstrated neuroprotective properties and the ability to promote the growth of dopaminergic neurons, which are critical in Parkinson's disease. nih.gov Specifically designed β-carbolines are being evaluated as multifunctional agents against Alzheimer's disease, targeting processes like Aβ self-assembly and cholinesterase activity. mdpi.com
Antiviral and Antiparasitic Applications: The therapeutic reach of β-carboline derivatives extends to infectious diseases. Studies have demonstrated the antiviral activity of novel 1,3-disubstituted β-carbolines against poliovirus and herpes simplex virus type 1 (HSV-1). ijpar.com Furthermore, derivatives of 1-formyl-β-carboline have been identified as potent inhibitors of the Newcastle disease virus (NDV). nih.gov
In the realm of parasitic diseases, substituted 9H-pyrido[3,4-b]indoles are being explored as leading compounds for antifilarial chemotherapy. nih.gov There is also significant research into their efficacy against malaria, with some derivatives showing promise in overcoming drug-resistant strains of Plasmodium falciparum. nih.govmdpi.com The antileishmanial activity of β-carboline derivatives is another active area of investigation, aiming to address the toxicity and resistance associated with current treatments. nih.govresearchgate.net
A summary of the explored therapeutic areas for β-carboline derivatives is presented below.
| Therapeutic Area | Target Disease/Condition | Key Research Findings |
| Neuro-protection | Alzheimer's Disease, Parkinson's Disease | Potential to inhibit free radicals, promote neural cell survival, and encourage dopaminergic neuron growth. nih.govnih.gov |
| Antiviral | Poliovirus, Herpes Simplex Virus (HSV-1), Newcastle Disease Virus (NDV) | Demonstrated inhibition of viral replication and activity against various viruses. ijpar.comnih.gov |
| Antiparasitic | Filariasis, Malaria, Leishmaniasis | Efficacy against various parasites, including drug-resistant strains. nih.govnih.govnih.gov |
| Anticancer | Various Cancers | Broad-spectrum activity against aggressive cancers like pancreatic, lung, and breast cancer. nih.govresearchgate.netlongdom.org |
Development of Targeted Delivery Systems
A significant hurdle in the clinical application of many β-carboline derivatives, including potentially 9H-Pyrido[3,4-b]indole-3-carbonitrile, is their poor water solubility. nih.gov This characteristic can limit bioavailability and hinder effective delivery to target tissues. Consequently, a major research gap and a critical area for future development is the creation of targeted delivery systems.
While specific research on delivery systems for this compound is scarce, the principles applied to other poorly soluble anticancer drugs offer a roadmap. Advanced drug delivery technologies such as liposomes and nanoparticles could encapsulate the compound, improving its solubility, stability, and pharmacokinetic profile. These nanocarriers can be further engineered for targeted delivery by attaching ligands (e.g., antibodies or peptides) that recognize and bind to specific receptors overexpressed on cancer cells, thereby increasing drug concentration at the tumor site and reducing systemic toxicity. The development of such targeted systems represents a crucial step towards realizing the full therapeutic potential of this compound.
Combination Therapies with this compound
The complexity of diseases like cancer often necessitates multi-pronged therapeutic approaches. mdpi.com Future research will likely focus on evaluating this compound in combination with existing chemotherapeutic agents. The rationale for this strategy is to achieve synergistic effects, where the combined treatment is more effective than the sum of its individual components. mdpi.com
For instance, β-carboline derivatives could be used to sensitize cancer cells to conventional chemotherapy, potentially allowing for lower, less toxic doses of the established drugs. A recent study highlighted the potential of certain β-carboline derivatives as inhibitors of the ABCB1 efflux pump, which is a major contributor to multidrug resistance. When used in combination, a β-carboline compound significantly increased the sensitivity of resistant cells to paclitaxel (B517696) in both in vitro and in vivo models. nih.gov Similarly, in the context of infectious diseases, a study on murine malaria tested the combination of a lead tetrahydro-β-carboline with the commercially available drug leucovorin. nih.gov These preliminary findings underscore the significant research gap and opportunity in systematically exploring combination therapies involving this compound to enhance therapeutic outcomes.
Addressing Resistance Mechanisms in Drug Development
Drug resistance is a major challenge in the long-term efficacy of treatments for cancer and infectious diseases. nih.gov A promising future direction for this compound lies in its potential to circumvent or reverse existing resistance mechanisms.
The β-carboline scaffold has been identified as a promising starting point for the development of agents that can overcome multidrug resistance (MDR). One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump chemotherapeutic drugs out of cancer cells. Research has shown that specifically designed β-carboline derivatives can act as potent ABCB1 inhibitors. nih.gov By directly binding to the transporter, these compounds block its efflux function, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs like paclitaxel. nih.gov This suggests a critical research avenue: to investigate whether this compound or its analogues can modulate key resistance pathways, not only in cancer but also in parasitic diseases where drug resistance is a growing concern. nih.gov
Translational Research and Clinical Potential
The journey of a promising compound from the laboratory to the clinic is long and requires extensive translational research. For this compound and its derivatives, the existing data, primarily from preclinical studies, is encouraging but highlights a significant gap in clinical evaluation.
In vivo studies have demonstrated the potential of this class of compounds. For example, certain β-carboline derivatives have shown potent tumor suppression in animal models without significant toxicity. nih.govnih.gov In the context of malaria, lead compounds were found to be safe for oral administration in rodent models, with favorable therapeutic effective doses and no apparent harm to hepatic or renal functions. nih.gov Antifilarial studies have also progressed to in vivo evaluations against various parasitic species. nih.gov
Despite these positive preclinical findings, there is a clear absence of these specific compounds in clinical trials. The critical next steps involve comprehensive preclinical toxicology and pharmacokinetic studies to establish a safety profile suitable for human trials. Identifying specific biomarkers to predict patient response could also facilitate the design of targeted clinical trials. Bridging this translational gap is paramount to determining the true clinical utility of this compound as a novel therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 9H-Pyrido[3,4-b]indole-3-carbonitrile in academic research?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves starting with 9H-pyrido[3,4-b]indole-3-one, where the ketone group is converted to a cyano group using reagents like ammonium acetate and trimethylsilyl cyanide under reflux conditions . Alternatively, multicomponent reactions using 3-substituted indole derivatives and enamines, followed by thermal cyclization, have been reported. For example, condensation of 2-amino-3-substituted indoles with nitrile-containing precursors in the presence of catalytic acid yields the target compound .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- IR Spectroscopy : The nitrile group exhibits a sharp absorption band near 2234 cm⁻¹ .
- 1H NMR : Aromatic protons appear as multiplet signals between δ 7.25–7.65 ppm, while the indole NH proton resonates as a singlet near δ 10.80 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 193.068 (calculated for C₁₂H₇N₃) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves readily in organic solvents like dichloromethane, chloroform, and dimethyl sulfoxide (DMSO). This necessitates the use of polar aprotic solvents for reactions and DMSO for biological assays. For purification, column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is effective .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level are employed to analyze frontier molecular orbitals (FMOs), electrostatic potential surfaces, and natural bond orbital (NBO) interactions. For example:
Q. How can researchers quantify this compound in complex matrices (e.g., biological samples or food products)?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. Key parameters:
- Column : C18 reverse-phase (e.g., 2.1 × 100 mm, 3.5 µm).
- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water.
- Detection Limit : Reported as low as 0.052 ng/g in heterocyclic amine (HA) analysis .
Table 1 : Quantification data for related HAs in food matrices:
| Compound | Concentration (ng/g) |
|---|---|
| Norharman | 106.005 |
| Harman | 0.052 |
Q. What are the challenges in handling this compound due to its stability and toxicity?
- Methodological Answer :
- Stability : The compound decomposes at temperatures >200°C, releasing toxic fumes (e.g., HCN). Store at –20°C under inert gas (N₂ or Ar) .
- Toxicity : It exhibits mutagenic potential in Ames tests. Use fume hoods, nitrile gloves, and closed systems for synthesis. In case of exposure, rinse skin with 10% NaHCO₃ and eyes with saline for 15 minutes .
Q. How do structural modifications (e.g., substituents on the indole ring) affect the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., –NO₂) : Enhance DNA intercalation but reduce solubility.
- Alkyl Chains (e.g., –CH₃) : Improve bioavailability by increasing lipophilicity (logP >2.5).
- Fluorine Substitution : Boosts metabolic stability in vivo, as shown in cytotoxicity assays against HeLa cells (IC₅₀ reduced from 12 µM to 4 µM) .
Methodological Notes
- Synthetic Optimization : For higher yields (>70%), use microwave-assisted synthesis at 120°C for 30 minutes .
- Safety Compliance : Adhere to OSHA guidelines for handling cyanide-containing compounds, including regular air monitoring in labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
